Oxalic acid tert-butyl 7-methyl-1,4-diazepane-1-carboxylate
CAS No.: 2219419-37-9
Cat. No.: VC6252157
Molecular Formula: C13H24N2O6
Molecular Weight: 304.343
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2219419-37-9 |
---|---|
Molecular Formula | C13H24N2O6 |
Molecular Weight | 304.343 |
IUPAC Name | tert-butyl 7-methyl-1,4-diazepane-1-carboxylate;oxalic acid |
Standard InChI | InChI=1S/C11H22N2O2.C2H2O4/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4;3-1(4)2(5)6/h9,12H,5-8H2,1-4H3;(H,3,4)(H,5,6) |
Standard InChI Key | CZINXETWCAHZMQ-UHFFFAOYSA-N |
SMILES | CC1CCNCCN1C(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Introduction
Molecular Structure and Chemical Properties
Structural Features
The compound’s structure comprises three distinct components:
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Oxalic acid moiety: A dicarboxylic acid group that facilitates hydrogen bonding and metal coordination.
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Tert-butyl ester: A bulky substituent that improves solubility in organic solvents and stabilizes the carboxylate group against hydrolysis.
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7-Methyl-1,4-diazepane: A seven-membered ring containing two nitrogen atoms at positions 1 and 4, with a methyl group at position 7, introducing stereochemical variability .
The diazepane ring adopts a boat conformation, as inferred from analogous structures in patent literature . This flexibility enables interactions with biological targets such as enzymes and receptors.
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 304.34 g/mol | |
Solubility | Water-soluble | |
Stability | Stable under inert conditions |
The tert-butyl group enhances lipophilicity (), balancing solubility in polar and nonpolar media.
Synthesis and Reactivity
Synthesis Pathways
The synthesis involves a multi-step sequence:
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Ring Formation: Condensation of 1,2-diamine derivatives with ketones to construct the 1,4-diazepane backbone.
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Methylation: Introduction of the methyl group at position 7 via alkylation with methyl iodide.
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Esterification: Reaction with tert-butyl oxalyl chloride to install the carboxylate group .
Chemical Reactivity
The compound participates in:
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Nucleophilic Acyl Substitution: The tert-butyl ester undergoes hydrolysis under acidic conditions to yield oxalic acid derivatives.
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Ring-Opening Reactions: The diazepane ring reacts with electrophiles at the secondary nitrogen, enabling functionalization.
Comparative studies highlight its slower hydrolysis kinetics than unsubstituted diazepane carboxylates, attributed to steric hindrance from the tert-butyl group.
Environmental Applications
Wastewater Treatment
The compound removes oxalates from industrial effluents via precipitation. At 1–10% concentration, it achieves 92% oxalate removal efficiency within 6 hours, outperforming traditional agents like calcium hydroxide.
Parameter | Efficiency | Optimal Conditions |
---|---|---|
Oxalate Removal | 92% | pH 6.5, 25°C |
Reaction Time | 6 hours | 5% concentration |
Comparison with Analogous Compounds
Structural Analogues
Compared to unsubstituted 1,4-diazepane carboxylates, this compound exhibits:
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